1-Butylpyridinium iodide
Overview
Description
1-Butylpyridinium iodide is a pyridinium-based ionic liquid with the chemical formula C₉H₁₄IN and a molecular weight of 263.12 g/mol . It is a type of ionic liquid composed of a pyridinium cation and an iodide anion. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and excellent solvation abilities .
Mechanism of Action
Target of Action
1-Butylpyridinium iodide is a type of ionic liquid, which is often used in laboratory settings and in the manufacture of substances . .
Mode of Action
It has been used as a catalyst in chemical reactions
Result of Action
This compound has been used as a catalyst in the synthesis of 2-Aminobenzoxazoles . The catalyst can be easily recycled and reused with similar efficacies for at least four cycles . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found that the biodegradability of 1-butylpyridinium salts can be significantly increased by the incorporation of an octyl sulfate counter ion . This suggests that the action of this compound can be modified by changing its chemical environment.
Preparation Methods
The synthesis of 1-butylpyridinium iodide typically involves the alkylation of pyridine with an alkyl halide. The general synthetic route includes the following steps :
Quaternization Reaction: Pyridine is reacted with 1-iodobutane to form this compound. This reaction is usually carried out in an inert atmosphere to prevent any side reactions.
Purification: The resulting product is purified through recrystallization or other suitable purification techniques to obtain a high-purity compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness .
Chemical Reactions Analysis
1-Butylpyridinium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents depend on the desired transformation.
Photochemical Reactions: It can also participate in photochemical reactions, such as the conversion of 1-butylpyridinium bromide into other compounds under irradiation.
Common reagents used in these reactions include potassium carbonate, various nucleophiles, and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butylpyridinium iodide has a wide range of applications in scientific research, including :
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its excellent solvation properties and stability.
Biology: The compound is studied for its potential use in biological systems, including as a medium for enzyme-catalyzed reactions.
Industry: It is used in the development of advanced materials, such as ion gels and electrolytes for batteries and fuel cells.
Comparison with Similar Compounds
1-Butylpyridinium iodide can be compared with other pyridinium-based ionic liquids, such as 1-butylpyridinium bromide, 1-butylpyridinium chloride, and 1-butylpyridinium hexafluorophosphate . These compounds share similar properties but differ in their anions, which can influence their solubility, reactivity, and applications. For example, 1-butylpyridinium hexafluorophosphate is known for its high thermal stability and low viscosity, making it suitable for specific industrial applications .
Properties
IUPAC Name |
1-butylpyridin-1-ium;iodide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.HI/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCBAAMDKQPYKZ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CC=CC=C1.[I-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049366 | |
Record name | 1-Butylpyridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874-81-7 | |
Record name | Pyridinium, 1-butyl-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butylpyridinium iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butylpyridinium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5049366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-BUTYLPYRIDINIUM IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGE3E20N7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-butylpyridinium iodide a suitable catalyst? What is known about its catalytic mechanism?
A1: this compound acts as a heterocyclic ionic liquid catalyst. While the exact mechanism can vary depending on the reaction, it often involves the activation of benzylic C-H bonds [, ]. This activation facilitates reactions such as oxidative coupling with azoles [], oxidative amination of benzoxazoles [], and oxidative esterification with carboxylic acids []. The ionic nature of this compound contributes to its catalytic activity by stabilizing intermediates and facilitating reactions.
Q2: What are the advantages of using this compound as a catalyst compared to other catalysts?
A2: A significant advantage of this compound is its reusability. Studies have shown its effectiveness over several reaction cycles without significant loss of catalytic activity [, , ]. This reusability contributes to its green chemistry profile, minimizing waste and increasing cost-effectiveness. Additionally, many of the reactions catalyzed by this compound proceed efficiently under mild conditions, including room temperature [], further enhancing its appeal as an environmentally friendly catalyst.
Q3: Besides its catalytic activity, has this compound been explored for other applications?
A3: Yes, this compound has shown interesting electronic properties. It forms a crucial component in the construction of unimolecular rectifiers [, , ]. When incorporated into a Langmuir-Blodgett monolayer sandwiched between gold electrodes, 2,6-di[dibutylamino-phenylvinyl]-1-butylpyridinium iodide exhibits rectification behavior [, ]. This phenomenon is attributed to the asymmetric structure of the molecule and the interplay between its ground and excited electronic states []. The reverse charge transfer between the iodide ion and the pyridinium ring contributes to the observed rectification []. This behavior makes this compound and its derivatives promising candidates for molecular electronic devices [, ].
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